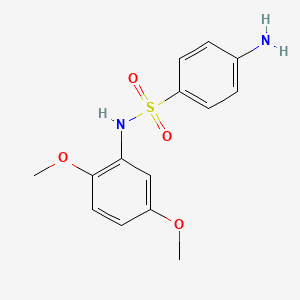

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O4S and a molecular weight of 308.36 g/mol . This compound is characterized by the presence of an amino group, a sulfonamide group, and two methoxy groups attached to a benzene ring. It is primarily used in biochemical research and has various applications in scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxyaniline with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids or nitro compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-N-(2,5-diethoxyphenyl)benzenesulfonamide

- 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide

- 4-amino-N-(2,5-dichlorophenyl)benzenesulfonamide

Uniqueness

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .

Biologische Aktivität

The compound 4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide , often referred to as compound (2), has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Research indicates that this compound acts primarily as an inhibitor of Rac proteins , which are small GTPases involved in various cellular processes, including cell migration, adhesion, and cytoskeletal reorganization. The inhibition of Rac activation has been shown to affect several downstream signaling pathways critical for tumor progression and metastasis.

Key Findings:

- Inhibition of Rac Activation : Compound (2) significantly inhibits Rac-induced actin reorganization in fibroblasts, demonstrating its potential as an anti-cancer agent by blocking cellular motility .

- Impact on Cell Migration : Studies have shown that treatment with compound (2) reduces cell migration rates in 3T3 cells, a common model for studying fibroblast behavior .

- Effects on Bronchoconstriction : In vivo studies indicate that compound (2) can prevent bronchoconstriction and airway hyperresponsiveness in murine models, suggesting potential applications in treating respiratory conditions .

Pharmacological Activity

The biological activity of this compound has been assessed in various experimental models. Below is a summary of its effects:

| Biological Activity | Effect | Reference |

|---|---|---|

| Cell Migration | Decreased | |

| Actin Reorganization | Inhibited | |

| Airway Hyperresponsiveness | Prevented | |

| Perfusion Pressure | Decreased |

Study on Perfusion Pressure

A study evaluated the effects of 4-amino derivatives on perfusion pressure using an isolated rat heart model. The results indicated that these compounds could lower perfusion pressure significantly compared to control groups. This suggests a potential cardiovascular application for the compound .

Antitumor Activity

In another study focusing on antitumor activity against mouse lymphoid leukemia, this compound was tested alongside other sulfonamides. Although it showed no significant antitumor activity in this specific model, it highlighted the need for further exploration into its efficacy against different cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of methoxy groups at specific positions on the phenyl ring appears to enhance the compound's inhibitory effects on Rac proteins and its overall biological efficacy.

Eigenschaften

IUPAC Name |

4-amino-N-(2,5-dimethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZPCDJZVOAORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.